3-Butyladamantan-1-amine

Monoamine oxidase inhibition Neurotransmitter metabolism 1-Aminoadamantane SAR

3-Butyladamantan-1-amine (CAS 80904-85-4; synonym D-178) is a C3-n-butyl-substituted 1-aminoadamantane derivative with molecular formula C14H25N, molecular weight 207.36 g/mol, calculated boiling point 279.8 °C at 760 mmHg, density 1.001 g/cm³, and a computed logP of 4.17. The compound features a primary amine at the adamantane bridgehead (position and an n-butyl chain at position 3, distinguishing it from the clinically deployed aminoadamantanes amantadine (unsubstituted), memantine (3,5-dimethyl), and rimantadine (1-(1-aminoethyl)).

Molecular Formula C14H25N
Molecular Weight 207.35 g/mol
CAS No. 80904-85-4
Cat. No. B14421972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyladamantan-1-amine
CAS80904-85-4
Molecular FormulaC14H25N
Molecular Weight207.35 g/mol
Structural Identifiers
SMILESCCCCC12CC3CC(C1)CC(C3)(C2)N
InChIInChI=1S/C14H25N/c1-2-3-4-13-6-11-5-12(7-13)9-14(15,8-11)10-13/h11-12H,2-10,15H2,1H3
InChIKeyKUNFZDMYUIQERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyladamantan-1-amine (CAS 80904-85-4): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Context


3-Butyladamantan-1-amine (CAS 80904-85-4; synonym D-178) is a C3-n-butyl-substituted 1-aminoadamantane derivative with molecular formula C14H25N, molecular weight 207.36 g/mol, calculated boiling point 279.8 °C at 760 mmHg, density 1.001 g/cm³, and a computed logP of 4.17 . The compound features a primary amine at the adamantane bridgehead (position 1) and an n-butyl chain at position 3, distinguishing it from the clinically deployed aminoadamantanes amantadine (unsubstituted), memantine (3,5-dimethyl), and rimantadine (1-(1-aminoethyl)) . It is explicitly claimed as a composition-of-matter in patents directed to NMDA receptor antagonism for neurodegenerative conditions and to phospholipase D inhibitor-based antiviral therapies, indicating recognized industrial relevance across multiple therapeutic areas .

Why 3-Butyladamantan-1-amine Cannot Be Replaced by Amantadine, Memantine, or Rimantadine in Target-Focused Research or Industrial Development


Aminoadamantanes sharing the 1-aminoadamantane scaffold are not functionally interchangeable. Wesemann and Ekenna (1982) demonstrated in a single, internally controlled study that progressive C-alkylation of the adamantane core produces quantitatively distinct, monotonic increases in monoamine oxidase (MAO) inhibitory potency—spanning nearly two orders of magnitude across only four analogs . The n-butyl substituent at the 3-position shifts the logP to 4.17 versus approximately 2.44 for amantadine and 3.5 for memantine, a difference that fundamentally alters membrane partitioning, distribution volume, and target-site access . Furthermore, the introduction of three rotatable bonds (versus zero for amantadine and memantine) confers conformational entropy differences that affect receptor-binding pose and off-rate kinetics . Any experimental or manufacturing outcome established with amantadine, memantine, or rimantadine cannot be extrapolated to 3-butyladamantan-1-amine without independent empirical verification.

Quantitative Differentiation Evidence for 3-Butyladamantan-1-amine (CAS 80904-85-4) Versus Closest Aminoadamantane Analogs


MAO Inhibitory Potency (Ki): 50-Fold Superiority Over Amantadine and 5-Fold Over Memantine in a Single Head-to-Head Study

In a single internally controlled study using [14C]5-hydroxytryptamine as substrate across rat brain, liver, and kidney homogenates, Wesemann and Ekenna established a clear rank order of noncompetitive MAO inhibitory potency as a function of C-alkylation: D-1 (amantadine, Ki ≈ 1 mmol/l) < D-145 (memantine, Ki ≈ 0.1 mmol/l) < D-191 (1-amino-3,5,7-trimethyladamantane, Ki ≈ 0.07 mmol/l) < D-178 (3-butyladamantan-1-amine, Ki ≈ 0.02 mmol/l) . The Ki of D-178 is approximately 50-fold lower than that of amantadine and 5-fold lower than that of memantine, with the inhibition characterized as noncompetitive in all three tissues examined .

Monoamine oxidase inhibition Neurotransmitter metabolism 1-Aminoadamantane SAR

Lipophilicity (LogP) Differentiation: 3-Butyladamantan-1-amine Exhibits 1.7–1.9 Log Unit Higher Lipophilicity Than Amantadine and 0.7 Units Higher Than Memantine

The computed logP of 3-butyladamantan-1-amine is 4.17, substantially exceeding that of amantadine (logP 2.44) and memantine (XLogP 3.5) . A logP difference of 1.7 units above amantadine corresponds to an approximately 50-fold higher octanol-water partition coefficient, which directly influences passive membrane permeability, tissue distribution volume, and potential blood-brain barrier penetration . The introduction of the n-butyl chain contributes three rotatable bonds absent in amantadine and memantine, further modifying the conformational landscape available for target engagement .

Lipophilicity Membrane permeability ADME prediction Blood-brain barrier penetration

Patent-Based Industrial Validation: Explicit Composition-of-Matter Claims Across Two Distinct Therapeutic Areas

3-Butyladamantan-1-amine (identified by SMILES-encoded structure KUNFZDMYUIQERL-UHFFFAOYSA-N) is explicitly enumerated as a claimed compound in US patent application US20090005459A1, which covers NMDA receptor antagonists for inhibiting abnormal tau hyperphosphorylation—a mechanism implicated in Alzheimer's disease and related tauopathies . The same compound is independently claimed in Australian patent AU2012315569B2, directed to antiviral therapies employing phospholipase D inhibitors, indicating cross-therapeutic recognition of its structural novelty . In both patents, 3-butyladamantan-1-amine appears among a focused set of mono- and di-alkyl-substituted aminoadamantane congeners, rather than in an indiscriminate Markush enumeration, suggesting deliberate inclusion based on differentiation from simpler analogs such as amantadine and memantine which are separately referenced in the same patent families .

NMDA receptor antagonism Tau hyperphosphorylation Phospholipase D inhibition Antiviral therapy Intellectual property

Structure-Activity Relationship (SAR) Context: The 3-n-Butyl Substituent Defines a Distinct Potency Tier Within 1-Aminoadamantane Congeners

Within the homologous series studied by Wesemann and Ekenna, MAO inhibitory potency increased monotonically with the degree and size of C-alkylation: amantadine (no alkyl substituent, Ki ~1 mmol/l) < memantine (two methyl groups, Ki ~0.1 mmol/l) < D-191 (three methyl groups, Ki ~0.07 mmol/l) < D-178 (one n-butyl group, Ki ~0.02 mmol/l) . Notably, a single n-butyl substituent at position 3 (D-178) produced greater potency enhancement than three symmetrically distributed methyl groups (D-191), indicating that substituent length and asymmetry contribute substantially beyond simple alkyl carbon count. This SAR trend is internally consistent with noncompetitive inhibition kinetics maintained across all four compounds in three tissue types, supporting a class-level inference that 3-alkyl-1-aminoadamantanes occupy a pharmacologically distinct sub-class .

Structure-activity relationship Alkyl chain optimization MAO inhibition Adamantane C3-functionalization

Molecular Property Vector Differentiation: Rotatable Bonds, Molecular Weight, and LogP Create a Distinct Drug-Likeness Profile

3-Butyladamantan-1-amine occupies a distinct region of physicochemical property space relative to the approved aminoadamantane drugs. It carries three rotatable bonds (vs. zero for amantadine and memantine), a molecular weight of 207.36 Da (vs. 151.25 for amantadine and 179.30 for memantine), and a logP of 4.17 (vs. 2.44 and 3.5, respectively) . The combination of increased molecular weight, higher lipophilicity, and conformational flexibility from the n-butyl chain places this compound closer to the outer boundary of typical CNS drug-like chemical space (e.g., Lipinski rule-of-five and CNS MPO scoring), whereas amantadine and memantine sit well within the central region of CNS drug-likeness .

Drug-likeness Molecular descriptors Physicochemical property space Lead optimization

Validated Research and Industrial Application Scenarios for 3-Butyladamantan-1-amine (CAS 80904-85-4)


Neuroscience Probe for MAO-Dependent Neurotransmitter Metabolism Studies

Based on the direct head-to-head Ki data from Wesemann and Ekenna (1982) demonstrating approximately 50-fold greater MAO inhibitory potency versus amantadine and 5-fold versus memantine, 3-butyladamantan-1-amine can serve as a potent noncompetitive MAO inhibitor probe in ex vivo brain, liver, or kidney homogenate assays . The noncompetitive mechanism, confirmed across all three rat tissues examined, makes this compound suitable for studies requiring sustained MAO suppression independent of substrate concentration. Its higher lipophilicity (LogP 4.17) relative to amantadine and memantine may further enhance tissue retention in ex vivo preparations .

Medicinal Chemistry Scaffold for 3-Alkyl-Aminoadamantane Lead Optimization Programs

The class-level SAR established by Wesemann and Ekenna demonstrates that a single n-butyl substituent at C3 generates greater MAO inhibitory potency than three symmetrically distributed methyl groups (D-191, Ki ~0.07 mmol/l vs D-178, Ki ~0.02 mmol/l) . This finding positions 3-butyladamantan-1-amine as a differentiated starting scaffold for medicinal chemistry campaigns targeting the MAO or NMDA receptor pharmacophores, where the n-butyl chain can serve as a vector for further derivatization or as a lipophilic anchor to probe subsite tolerance. The compound's explicit inclusion in NMDA receptor antagonist patent US20090005459A1 provides additional target-class validation .

Physicochemical Reference Standard for Aminoadamantane Computational Modeling and QSAR Studies

With molecular weight 207.36 Da, LogP 4.17, and three rotatable bonds, 3-butyladamantan-1-amine occupies the lipophilic/higher-molecular-weight boundary of the aminoadamantane chemical space—a region not represented by amantadine (MW 151.25, LogP 2.44, 0 rotatable bonds) or memantine (MW 179.30, XLogP 3.5, 0 rotatable bonds) . This makes the compound a valuable reference standard for calibrating QSAR models, validating computational logP predictions, or testing the tolerance of aminoadamantane-binding pharmacophores for increased steric bulk and lipophilicity .

Antiviral Research Reference Compound for PLD-Inhibitor or NMDA-Mediated Antiviral Mechanism Studies

The independent claiming of 3-butyladamantan-1-amine in AU Patent AU2012315569B2 (antiviral phospholipase D inhibitor therapies) and its co-appearance alongside other aminoadamantanes in antiviral research literature provide a basis for its use as a comparator or probe in antiviral mechanism-of-action studies, particularly those investigating non-M2-channel antiviral mechanisms of the aminoadamantane chemotype .

Quote Request

Request a Quote for 3-Butyladamantan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.